N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide
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Overview
Description
N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide is a compound that combines the structural features of adamantane and thiadiazole The adamantane moiety is known for its rigid, diamond-like structure, which imparts stability and unique physical properties to the compound The thiadiazole ring, on the other hand, is a heterocyclic structure containing nitrogen and sulfur atoms, which are often associated with various biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide typically involves the reaction of 4-nitrophenylhydrazine with adamantane-1-carboxylic acid in the presence of a dehydrating agent. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Possible use in the development of new materials with unique physical properties.
Mechanism of Action
The mechanism of action of N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The nitrophenyl and thiadiazole moieties may interact with enzymes or receptors, leading to biological effects. The adamantane structure provides stability and enhances the compound’s ability to penetrate biological membranes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-nitrophenyl)-1,3,4-thiadiazole-2-amine
- N-(4-nitrophenyl)-1,3,4-thiadiazole-2-thiol
- N-(4-nitrophenyl)-1,3,4-thiadiazole-2-carboxylic acid
Uniqueness
N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide is unique due to the combination of the adamantane and thiadiazole structures. This combination imparts both stability and biological activity, making it a promising candidate for various applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C19H20N4O3S |
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Molecular Weight |
384.5 g/mol |
IUPAC Name |
N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide |
InChI |
InChI=1S/C19H20N4O3S/c24-17(19-8-11-5-12(9-19)7-13(6-11)10-19)20-18-22-21-16(27-18)14-1-3-15(4-2-14)23(25)26/h1-4,11-13H,5-10H2,(H,20,22,24) |
InChI Key |
OKNRVQJOPXCBCY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NN=C(S4)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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